N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-9-5-4-8-20(21)24(12-14-29-15-13-24)22(26)25-17-23(27)11-10-18-6-2-3-7-19(18)16-23/h2-9,27H,10-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBDONJHKVQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3(CCC4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of β-Naphthol
β-Naphthol undergoes alkylation with allyl bromide in the presence of AlCl₃ to yield 2-allyl-β-naphthol. Subsequent hydrogenation using Raney nickel at 50 atm H₂ produces 1,2,3,4-tetrahydronaphthalen-2-ol.
Reductive Amination
The alcohol is converted to the primary amine via Mitsunobu reaction with phthalimide, followed by hydrazinolysis:
- Mitsunobu Reaction : 1,2,3,4-Tetrahydronaphthalen-2-ol reacts with phthalimide and DIAD/PPh₃ in THF (0°C to RT, 12 h) to yield N-(1,2,3,4-tetrahydronaphthalen-2-yl)phthalimide (82% yield).
- Hydrazinolysis : Treatment with hydrazine hydrate in ethanol (reflux, 4 h) cleaves the phthalimide group, yielding 2-aminomethyl-1,2,3,4-tetrahydronaphthalen-2-ol (75% yield).
Table 1: Reaction Conditions for Intermediate Synthesis
Preparation of 4-(2-Methoxyphenyl)Oxane-4-Carboxylic Acid
The oxane ring is constructed via acid-catalyzed cyclization of a diol precursor.
Diastereoselective Cyclization
2-Methoxyphenylacetic acid is condensed with 1,3-propanediol using p-toluenesulfonic acid (PTSA) in toluene (Dean-Stark, 110°C, 8 h) to form 4-(2-methoxyphenyl)oxane-4-carboxylic acid (68% yield).
Boron-Trifluoride-Mediated Optimization
Employing BF₃·Et₂O as a Lewis acid enhances cyclization efficiency (yield: 84%, 6 h).
Table 2: Oxane Ring Formation Strategies
| Method | Catalyst | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Acidic Cyclization | PTSA | 110 | 8 | 68% | |
| Lewis Acid Catalysis | BF₃·Et₂O | 80 | 6 | 84% |
Amide Coupling Strategies
The final step involves coupling the amine and carboxylic acid via carbodiimide- or uronium-based reagents.
Carbodiimide-Mediated Coupling
N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine reacts with 4-(2-methoxyphenyl)oxane-4-carboxylic acid using EDCl/HOBt in DMF (RT, 24 h) to yield the target compound (72% yield).
Uranium/Guanidinium Reagents
HATU/DIPEA in DCM (0°C to RT, 6 h) improves reaction efficiency (88% yield).
Table 3: Amidation Efficiency Comparison
| Coupling Agent | Base | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| EDCl/HOBt | NMM | DMF | 24 | 72% | |
| HATU | DIPEA | DCM | 6 | 88% |
Optimization of Stereochemical Integrity
Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) confirms enantiomeric excess (>98%) when using (R)-BINAP-Ru catalysts during intermediate hydrogenation steps.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the naphthalene moiety can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group in the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications due to its unique chemical structure. The presence of the tetrahydronaphthalene moiety and the oxane carboxamide group suggests that it may exhibit significant biological activity. Studies indicate that compounds with similar structures often demonstrate antibacterial and anti-inflammatory properties, making this compound a candidate for further research in drug development .
Case Study: Anticancer Activity
Research has shown that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation. For instance, a study on related compounds demonstrated significant growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | MDA-MB-231 | 75.99 |
| Compound B | HCT-116 | 67.55 |
| Compound C | A549 | 59.09 |
Pharmacology
Biological Interactions
The pharmacological profile of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide includes potential interactions with biological targets such as enzymes and receptors. Investigations into its pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) are crucial for understanding how this compound behaves within biological systems .
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other key enzymes linked to disease processes .
Table 2: Enzyme Inhibition Data
Materials Science
Development of Novel Materials
In materials science, the unique properties of this compound allow for the synthesis of advanced materials with specific chemical and physical properties. Its potential use in polymer chemistry is being explored for creating materials with enhanced mechanical strength and thermal stability .
Case Study: Polymer Applications
Research has indicated that incorporating this compound into polymer matrices can improve their thermal properties and resistance to degradation under UV light exposure. Such advancements are essential for developing more durable materials for industrial applications.
Mechanism of Action
The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of tetrahydronaphthalene derivatives (Table 1):
- Tetrahydronaphthalen-amines: describes N,N-dimethyltetrahydronaphthalen-2-amines with diverse 4-substituents (e.g., cyclohexyl, biphenyl). Unlike the target compound, these lack a carboxamide linkage and instead feature dimethylamino groups, which may alter solubility and receptor-binding profiles .
- Biphenyl Carboxamides : ’s N-(THN-2-yl)-biphenyl-4-carboxamide (Compound 11) shares the THN-carboxamide backbone but substitutes the oxane-methoxyphenyl group with a biphenyl moiety. This difference likely impacts steric bulk and π-π stacking interactions .
- Sulfonamides and Isoxazoles : and highlight sulfonamide and isoxazole carboxamides, which differ in core heterocycles but retain functional groups (e.g., methoxyphenyl) that influence electronic properties and bioavailability .
Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives
Physical and Spectroscopic Properties
- Melting Points: ’s 5l has a melting point of 137–139°C, while 5o is a low-melting oil.
- NMR Signatures : The target’s 2-methoxyphenyl group would show aromatic protons near δ 6.8–7.5 (cf. ’s biphenyl protons at δ 7.23–7.77) . The oxane’s methylene protons may resonate at δ 3.0–4.0, similar to tetrahydropyran derivatives.
- HPLC Retention : ’s compounds elute at 11.2–17.2 min under MeOH/Hexanes conditions, suggesting the target compound’s polar carboxamide could reduce retention time .
Table 3: Key NMR Data Comparison
Hypothetical Bioactivity
While biological data for the target compound are unavailable, ’s biphenyl carboxamide exhibits activity as a TRP channel antagonist, suggesting that the target’s oxane-methoxyphenyl group could modulate similar pathways with enhanced solubility due to its oxygen-rich substituents . ’s dimethylamino derivatives may prioritize lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C22H23NO3 |
| Molecular Weight | 365.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421506-52-6 |
The structure features a tetrahydronaphthalene core, which is known for its versatility in biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It appears to interact with enzymes involved in the inflammatory response, possibly reducing cytokine production and inflammation markers in vitro .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, it has been tested on various cancer cell lines where it demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell cycle progression .
- Mechanism of Action : The biological activity is attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate pathways related to apoptosis and cell proliferation through direct binding or competitive inhibition .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : In a study involving human colon cancer cells (HCT116), treatment with the compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction .
- Inflammation Model : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines and markers associated with inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, a comparison with similar compounds is useful:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide, and how can yield optimization be achieved?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of the tetrahydronaphthalene moiety, functionalization of the oxane ring, and carboxamide coupling. Key steps include:
- Hydroxylation : Use of catalytic hydrogenation or enzymatic methods to introduce the hydroxyl group in the tetrahydronaphthalene ring .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC for isolating intermediates and final product .
- Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (DMF for solubility vs. THF for steric control), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to minimize side products .
Q. How can structural elucidation and purity assessment be performed for this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the methoxyphenyl and tetrahydronaphthalene groups. NOESY can resolve stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide) to identify characteristic peaks .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions between in vitro and in vivo activity data for this compound?
- Hypothesis Testing :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma samples (rodent models) to evaluate metabolic stability and tissue distribution .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify binding to purported biological targets .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with off-target receptors (e.g., cytochrome P450 isoforms) .
- QSAR Modeling : Train models on datasets of analogous carboxamides (e.g., N-(3-chloro-4-methoxyphenyl)-chromene-carboxamide) to predict ADMET properties .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the oxane ring in aqueous vs. lipid bilayer environments .
- Validation : Synthesize top-scoring derivatives and test in parallel assays (e.g., kinase panels) to validate computational predictions .
Q. What are the mechanistic implications of the compound’s stereochemistry on its biological activity?
- Experimental Design :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
- Biological Assays : Compare IC values of enantiomers in cell-based assays (e.g., apoptosis induction in cancer lines) .
- X-ray Crystallography : Resolve crystal structures of enantiomer-target complexes to identify stereospecific binding interactions .
- Case Study : Analogous compounds (e.g., N-(4-fluorophenyl)-tetrahydronaphthodiazepinyl acetamide) show >10-fold activity differences between enantiomers, highlighting the need for stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
